molecular formula C23H24N6O4S B2438437 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide CAS No. 1019098-92-0

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide

Cat. No. B2438437
M. Wt: 480.54
InChI Key: QMKHHQDSTZGLTJ-UHFFFAOYSA-N
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Description

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C23H24N6O4S and its molecular weight is 480.54. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Coordination Complexes

A study on pyrazole-acetamide derivatives, although not directly mentioning the specific compound , showcases the versatility of pyrazole-acetamide frameworks in creating novel coordination complexes with potential antioxidant activities. These complexes, synthesized through coordination with Co(II) and Cu(II) ions, exhibit significant antioxidant activity, hinting at the potential of similar structures, including 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide, in contributing to antioxidant research or therapeutic applications (Chkirate et al., 2019).

Potential FLAP Inhibitor

Another research focus pertains to the synthesis of novel compounds with selective inhibition properties against the five-lipoxygenase-activating protein (FLAP), showcasing excellent pharmacokinetics properties. This study indicates the importance of such compounds in developing new therapeutic agents, suggesting that compounds with complex structures like 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide might have potential in drug discovery, especially in targeting specific proteins involved in inflammatory responses (Latli et al., 2015).

Antipsychotic-like Profile

A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols indicates potential antipsychotic-like profiles in behavioral animal tests, without interacting with dopamine receptors. This research suggests that derivatives of the pyrazol-1-yl group could contribute valuable insights into non-dopaminergic pathways for antipsychotic drug development. It underlines the potential of structurally complex compounds, similar to the one , for further exploration in psychiatric medication (Wise et al., 1987).

Antimicrobial Agents

The synthesis and evaluation of thiophene, thienopyrimidine, and thienothiadiazine derivatives incorporating antipyrine moiety have been explored for their potential as antimicrobial agents. This indicates the broader application of pyrazole-acetamide compounds in developing new antimicrobial therapies, suggesting that the specific compound could also be investigated for similar activities (Aly et al., 2011).

properties

IUPAC Name

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4S/c1-13-5-8-15(9-6-13)25-18(30)12-29-20(24)19(23(27-29)34-4)22-26-21(28-33-22)14-7-10-16(31-2)17(11-14)32-3/h5-11H,12,24H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKHHQDSTZGLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide

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